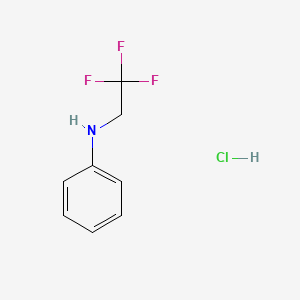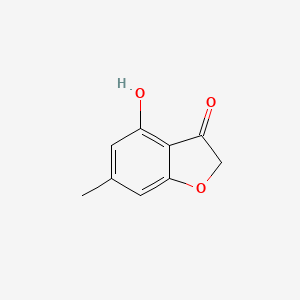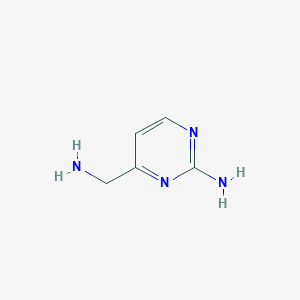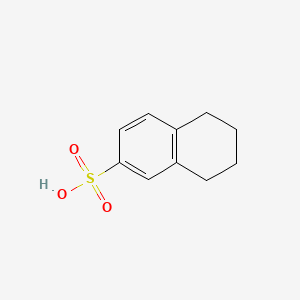
6-氯-4-(三氟甲基)喹啉-3-羧酸
描述
“6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid” is a fluorinated heterocyclic building block . It is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuffs .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acids can be based on the Doebner Hydrogen-Transfer Reaction . The Doebner reaction can be applied to not only anilines having electron-withdrawing groups but also those having electron-donating groups and can be used in the large-scale synthesis of bioactive molecules . Another method for the synthesis of quinoline carboxylic acid derivatives involves the reaction between acetophenone and isatin .
Molecular Structure Analysis
The molecular weight of “6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid” is 275.61 .
Chemical Reactions Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . The trifluoromethyl group is highly electron-withdrawing, and its introduction can remarkably improve molecular properties .
Physical And Chemical Properties Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine . Fluorine, sterically, is the next smallest atom after hydrogen but the atom with the largest electronegativity .
科学研究应用
化学研究衍生物的合成
- Didenko 等人(2015 年)探索了一系列新的 2-取代 3-(三氟甲基)喹喔啉的合成,这些合成始于与 6-氯-4-(三氟甲基)喹啉-3-羧酸相关的化合物。这包括氨基、溴代、氯代等衍生物,适用于各种化学研究应用 (Didenko 等人,2015 年)。
喹啉的功能化和金属化
- Schlosser 和 Marull(2003 年)的工作讨论了三氟甲基取代的喹啉的直接金属化和随后的功能化,这一类别包括 6-氯-4-(三氟甲基)喹啉-3-羧酸。这项研究提供了区域选择性合成的见解,以及在材料科学和催化中的潜在应用 (Schlosser 和 Marull,2003 年)。
分析试剂应用
- 据 Dutt 等人(1968 年)称,与 6-氯-4-(三氟甲基)喹啉-3-羧酸在结构上相关的喹喔啉-2-羧酸的衍生物已被用作分析试剂。它们已经建立了金属配合物的溶解度积和热行为,证明了其在分析化学中的用处 (Dutt、Sanayal 和 Nag,1968 年)。
喹啉衍生物的抗菌活性
- Venkat Lingaiah 等人(2012 年)合成了 7-三氟甲基取代的喹诺酮衍生物,与 6-氯-4-(三氟甲基)喹啉-3-羧酸相关,显示出对各种细菌菌株有希望的抗菌活性。这强调了其在开发新的抗菌剂方面的潜力 (Venkat Lingaiah 等人,2012 年)。
氢键结构的形成
- Gotoh 和 Ishida(2009 年)研究了与喹啉和氯硝基苯甲酸相关的化合物的氢键结构。他们的研究可以深入了解类似化合物(如 6-氯-4-(三氟甲基)喹啉-3-羧酸)的分子相互作用和结构性质 (Gotoh 和 Ishida,2009 年)。
作用机制
Target of Action
It’s known that similar compounds have been used in proteomics research , suggesting potential interactions with proteins or enzymes in the body.
Mode of Action
Related compounds have been used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed carbon–carbon bond-forming reaction. This suggests that the compound may interact with its targets through the formation of new carbon–carbon bonds .
Pharmacokinetics
Its molecular weight of 275.61 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, pH levels, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
安全和危害
未来方向
生化分析
Biochemical Properties
6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to participate in reactions that involve the transfer of functional groups, making it a valuable tool in studying enzyme mechanisms and protein functions . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability .
Cellular Effects
6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, it can affect the expression of specific genes, thereby impacting protein synthesis and cellular functions .
Molecular Mechanism
The molecular mechanism of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 6-Chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
6-chloro-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRZSYIRQHIHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-methyl 5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3168431.png)


![(2Z)-2-[2-(difluoromethoxy)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B3168454.png)
![(1R,2R,4S)-2-[(tert-Butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexyl methanesulfonate](/img/structure/B3168463.png)


![2-{[(4-Methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B3168488.png)
![2-[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3168490.png)




![4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3168528.png)